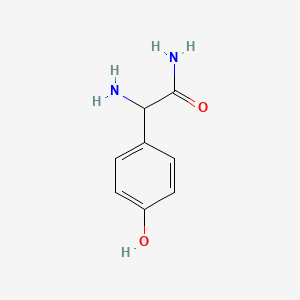

2-Amino-2-(4-hydroxyphenyl)acetamide

Description

Propriétés

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFROZWIRZWMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of 2 Amino 2 4 Hydroxyphenyl Acetamide As a Chemical Scaffold and Intermediate

The importance of 2-Amino-2-(4-hydroxyphenyl)acetamide in the scientific community is largely attributed to its utility as a versatile chemical scaffold and a crucial synthetic intermediate. The strategic placement of its functional groups—an amine, an amide, and a phenolic hydroxyl group—offers multiple reactive sites for chemical modification, allowing for the construction of diverse and complex molecular architectures.

The p-hydroxyphenylglycine core of the molecule is a key structural motif found in numerous biologically active compounds. This has led to its extensive use as a foundational element in the synthesis of various pharmaceuticals and other value-added chemicals. One of the most prominent applications of this compound is as a key intermediate in the semi-synthesis of β-lactam antibiotics, a class of drugs that are indispensable in the treatment of bacterial infections. For instance, it serves as a critical side-chain precursor for widely used antibiotics such as amoxicillin (B794) and cefadroxil. The incorporation of the p-hydroxyphenylglycine side chain is crucial for the antibacterial spectrum and efficacy of these drugs.

Beyond its established role in antibiotic synthesis, the unique stereochemistry and functional group array of this compound make it a valuable building block in diversity-oriented synthesis. This strategy aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The amino and hydroxyl groups can be readily functionalized to introduce a variety of substituents, leading to the creation of novel compounds with potentially interesting biological activities.

Recent research has explored the use of the 2-hydroxyphenyl motif, present in this compound, in the design of novel bioactive agents. For example, studies have shown that 2-hydroxyphenyl substituted aminoacetamides can exhibit significant fungicidal activities. While not directly starting from this compound, these studies highlight the pharmacological relevance of its core structure and suggest potential avenues for its application in the development of new agrochemicals or antifungal drugs. nih.gov The aminoacetamide scaffold itself is a recognized pharmacophore with a broad range of biological activities, further enhancing the potential of its derivatives.

The table below summarizes the key chemical properties of this compound, underscoring its suitability as a versatile chemical intermediate.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem nih.gov |

| Molecular Weight | 166.18 g/mol | PubChem nih.gov |

| CAS Number | 72151-95-2 | PubChem nih.gov |

| Synonyms | (p-hydroxyphenyl)glycinamide, 2-(p-hydroxyphenyl)glycinamide | PubChem nih.gov |

Elucidation of Reaction Mechanisms and Kinetics for 2 Amino 2 4 Hydroxyphenyl Acetamide Transformations

Mechanistic Investigations of 2-Amino-2-(4-hydroxyphenyl)acetamide Formation and Degradation

Formation Mechanisms:

The formation of this compound can be conceptualized through both chemical and enzymatic routes, primarily involving the amidation of p-hydroxyphenylglycine or the reductive amination of a corresponding α-keto acid amide.

Amidation of p-Hydroxyphenylglycine: The direct amidation of p-hydroxyphenylglycine is a plausible synthetic route. This transformation typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. The mechanism proceeds through the formation of a reactive acyl intermediate, such as an acyl chloride, acyl azide, or an activated ester, followed by nucleophilic substitution by ammonia. The presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) can also facilitate this reaction by forming a highly reactive O-acylisourea or imidazolide (B1226674) intermediate, respectively, which then readily reacts with ammonia.

Enzymatic Synthesis: Biocatalytic methods offer a green and often stereoselective alternative. The biosynthesis of L-p-hydroxyphenylglycine has been shown to occur via a multi-enzyme pathway. researchgate.net A key step in such pathways is often a transamination reaction. rsc.org For the formation of the corresponding amide, an analogous pathway could be envisioned starting from 4-hydroxyphenylglyoxylamide. A transaminase enzyme, utilizing a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, could catalyze the transfer of an amino group from a donor molecule (like glutamate (B1630785) or alanine) to the α-keto carbon of 4-hydroxyphenylglyoxylamide. The mechanism involves the formation of a Schiff base between the keto-amide and PLP, followed by tautomerization and hydrolysis to yield this compound and the pyridoxal phosphate-enzyme complex.

Degradation Mechanisms:

The primary degradation pathway for this compound is expected to be hydrolysis of the amide bond, yielding p-hydroxyphenylglycine and ammonia.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia lead to the formation of the carboxylic acid, p-hydroxyphenylglycine.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion (a poor leaving group) is facilitated by protonation from a water molecule in the subsequent step, yielding the carboxylate and ammonia.

Enzymatic Degradation: Enzymes such as amidases or certain proteases could catalyze the hydrolysis of the amide bond. For instance, aminoacylase (B1246476) I is known to catalyze the enantioselective hydrolysis of N-acyl-L-α-amino acids, demonstrating the enzymatic potential for cleaving amide bonds adjacent to an amino acid core. harvard.edu The catalytic mechanism of these hydrolases typically involves an active site with residues (e.g., serine, cysteine, or aspartate) that facilitate nucleophilic attack on the amide carbonyl, often through the formation of a covalent acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid.

Stereochemical Control in the Synthesis of (R)-2-Amino-2-(4-hydroxyphenyl)acetamide

The stereochemistry at the α-carbon is of paramount importance for the biological activity of many amino acid derivatives. The synthesis of the enantiomerically pure (R)-2-Amino-2-(4-hydroxyphenyl)acetamide can be achieved through several strategies.

Kinetic Resolution: This method involves the separation of enantiomers from a racemic mixture by exploiting differences in their reaction rates with a chiral catalyst or enzyme. For instance, a racemic mixture of this compound could be subjected to enzymatic hydrolysis where an enzyme selectively hydrolyzes the (S)-enantiomer to (S)-p-hydroxyphenylglycine, leaving the desired (R)-2-Amino-2-(4-hydroxyphenyl)acetamide unreacted. This approach has been successfully applied to the resolution of various amino acid derivatives. harvard.eduresearchgate.net

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer.

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For example, a prochiral precursor like 4-hydroxyphenylglyoxylic acid could be reacted with a chiral amine to form a chiral imine, which is then reduced stereoselectively. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched amino acid, which can then be amidated.

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for enantioselective synthesis. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst can produce one enantiomer in high excess. Similarly, enantioselective transamination of 4-hydroxyphenylglyoxylamide using a transaminase enzyme that exhibits (R)-selectivity would be a direct route to the desired product. Several studies have explored the use of (R)-selective ω-transaminases for the synthesis of D-amino acids from α-keto acids. mdpi.com

The following table summarizes some reported yields and enantiomeric excesses for the synthesis of related chiral amino acids, illustrating the effectiveness of these methods.

| Method | Substrate/Precursor | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Dynamic Kinetic Resolution | D/DL-Serine | Alanine Racemase & Tryptophan Synthase | L-Tryptophan derivatives | High | Excellent |

| Asymmetric Synthesis | Iminopyruvate | (R)-selective ω-transaminase | D-Phenylglycine | 89 | >99 |

| Enzymatic Synthesis | L-Methionine | L-methionine γ-lyase & D-amino acid aminotransferase | D-Homoalanine | 87.5 | 90 |

Data adapted from various studies on amino acid synthesis. mdpi.comresearchgate.net

Kinetic Studies of Reactions Involving this compound

While specific kinetic data for reactions involving this compound are not extensively reported in the literature, kinetic principles from related systems can provide valuable insights.

Amidation Kinetics: The rate of amidation of p-hydroxyphenylglycine would be dependent on the concentration of the activated amino acid species and ammonia, as well as temperature and the nature of the solvent. The reaction is typically second-order, with the rate law being expressed as: Rate = k[activated p-hydroxyphenylglycine][NH₃]. The rate constant, k, would be influenced by the efficacy of the coupling agent and the reaction conditions.

Hydrolysis Kinetics: The hydrolysis of the amide bond is subject to catalysis by both acids and bases. The rate of hydrolysis generally follows pseudo-first-order kinetics with respect to the amide under conditions where the concentration of the acid or base catalyst is high and constant. The observed rate constant (k_obs) would be a function of the catalyst concentration. For enzymatic hydrolysis, the kinetics can often be described by the Michaelis-Menten model, where the rate of reaction (V) is related to the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m): V = (V_max * [S]) / (K_m + [S]).

A significant challenge in the enzymatic synthesis of related β-lactam antibiotics, which involves the acylation of a nucleus with a side chain like p-hydroxyphenylglycine, is the competing enzymatic hydrolysis of both the activated side chain precursor and the final antibiotic product. researchgate.net This highlights the importance of understanding the relative rates of synthesis and hydrolysis to optimize product yield.

Transition State Characterization in Amidation and Reduction Pathways

The characterization of transition states is fundamental to understanding reaction mechanisms and designing more efficient catalysts.

Amidation Pathway: In the amidation of a carboxylic acid, the transition state for the rate-determining step, which is often the nucleophilic attack of ammonia on the activated carbonyl carbon, is a tetrahedral intermediate. This transition state is characterized by a partially formed bond between the nitrogen of ammonia and the carbonyl carbon, and a partial negative charge on the carbonyl oxygen. Computational studies can be employed to model the geometry and energy of this transition state, providing insights into the activation energy of the reaction.

Reduction Pathway: In the context of reductive amination of an α-keto amide to form this compound, the key step is the reduction of an imine intermediate. The transition state for this reduction, whether by a hydride-based reducing agent or enzymatically, involves the partial transfer of a hydride ion to the imine carbon. The geometry of this transition state will dictate the stereochemical outcome of the reaction. For enzyme-catalyzed reductions, the active site residues play a crucial role in stabilizing the transition state and orienting the substrate and cofactor for stereoselective hydride transfer. Reduced-amide inhibitors have been designed to mimic the twisted-amide transition state of certain enzymes, providing a strategy for potent and specific inhibition. nih.gov The study of such inhibitors can provide valuable experimental insights into the conformation of the transition state.

Derivatization Strategies and Analog Development of 2 Amino 2 4 Hydroxyphenyl Acetamide

Synthesis of Substituted Phenylacetamide Derivatives

The core structure of 2-amino-2-(4-hydroxyphenyl)acetamide can be modified through the introduction of various substituents on the phenyl ring. These substitutions can significantly influence the electronic and steric properties of the molecule.

One common approach involves the synthesis of novel N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives through reactions like the Schotten-Baumann reaction ijper.org. This method can be adapted to introduce a wide array of substituents on the phenyl ring of the acetamide portion. For instance, starting with a protected form of this compound, coupling reactions with various substituted anilines can yield a library of N-substituted phenylacetamide derivatives.

Another strategy focuses on the synthesis of 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives . This involves a two-step process where an amine derivative is first reacted with chloroacetyl chloride to form an amide, which is then reacted with a substituted phenol (B47542). By analogy, the hydroxyl group of this compound could be used as the phenolic component, or the amino group could be the starting amine, to generate a variety of substituted phenylacetamide analogs.

The following table outlines representative examples of substituted phenylacetamide derivatives synthesized from analogous starting materials, illustrating the potential for diversification of the this compound scaffold.

| Starting Material Analogue | Reagent | Resulting Derivative Type |

| Substituted Aniline | Chloroacetyl Chloride | 2-Chloro-N-(substituted phenyl)acetamide |

| 2-Chloro-N-phenylacetamide | Substituted Phenol | 2-(Substituted phenoxy)-N-phenylacetamide |

| Substituted Aniline | Substituted Phenylacetyl Chloride | N-(Substituted phenyl)-2-(substituted phenyl)acetamide |

Functionalization of the Amino and Hydroxyl Groups

The primary amino group and the phenolic hydroxyl group of this compound are key sites for chemical modification, offering opportunities to introduce a wide range of functional groups and modulate the molecule's properties.

Functionalization of the Amino Group:

The primary amino group can undergo various reactions, including N-acylation and N-alkylation.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can alter the hydrogen bonding capabilities and lipophilicity of the molecule. For example, reaction with various acyl chlorides can produce a series of N-acyl derivatives.

Functionalization of the Hydroxyl Group:

The phenolic hydroxyl group can be modified through esterification and etherification reactions.

Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides google.com. For instance, the reaction with various acid chlorides in the presence of a base would yield the corresponding phenyl esters. A facile method for the esterification of amino acids using methanol and trimethylchlorosilane has been reported, which could be adapted for this purpose nih.gov.

Etherification: The formation of an ether linkage can be accomplished by reacting the phenoxide, generated by treating the hydroxyl group with a base, with an alkyl halide (Williamson ether synthesis). This modification can significantly increase the lipophilicity of the compound.

The table below summarizes the types of functionalization possible at the amino and hydroxyl groups.

| Functional Group | Reaction Type | Reagents | Resulting Moiety |

| Amino Group | N-Acylation | Acid Chlorides, Acid Anhydrides | N-Acyl |

| Amino Group | N-Alkylation | Alkyl Halides, Aldehydes/Ketones (Reductive Amination) | N-Alkyl |

| Hydroxyl Group | Esterification | Carboxylic Acids, Acid Chlorides | Phenyl Ester |

| Hydroxyl Group | Etherification | Alkyl Halides (with base) | Phenyl Ether |

Development of this compound-Based Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group in a specific spatial arrangement, makes it an attractive precursor for the synthesis of various heterocyclic compounds.

Oxazolines and Oxazoles:

The 2-amino alcohol moiety within the structure is a classic precursor for the synthesis of oxazolines wikipedia.org. Dehydrative cyclization, often promoted by reagents like triflic acid or diethylaminosulfur trifluoride (DAST), can lead to the formation of a 2-oxazoline ring mdpi.comorganic-chemistry.org. Subsequent oxidation of the oxazoline can yield the corresponding oxazole.

Imidazolines and Imidazoles:

Condensation of the amino group with an aldehyde, followed by cyclization, is a common route to imidazolines. For instance, reaction with an aldehyde and a suitable cyclizing agent could yield imidazoline derivatives organic-chemistry.org. Further oxidation would lead to the formation of the aromatic imidazole ring. The synthesis of 4-(2-hydroxyphenyl)-imidazoles has been reported, showcasing the feasibility of incorporating the hydroxyphenyl moiety into this heterocyclic system nih.gov.

Thiazoles:

While direct synthesis from this compound is less straightforward, its derivatives could be used to construct thiazole rings. For example, conversion of the amino group to a thioamide, followed by reaction with an α-haloketone (Hantzsch thiazole synthesis), is a potential route nanomedicine-rj.com.

The following table provides an overview of potential heterocyclic systems that could be derived from this compound.

| Heterocyclic System | Key Precursor Moiety | General Synthetic Strategy |

| Oxazoline | 2-Amino alcohol | Dehydrative cyclization |

| Imidazoline | Diamine analogue (from amino group) | Condensation with an aldehyde |

| Thiazole | Thioamide derivative | Hantzsch synthesis with α-haloketone |

| Benzimidazole | o-Phenylenediamine analogue | Condensation with an aldehyde or carboxylic acid |

Impurity Profiling and Directed Synthesis of Related By-products in Academic Context

In the synthesis of any chemical compound, the identification and characterization of impurities and by-products are of paramount importance for ensuring its purity and understanding the reaction pathways. This is particularly relevant in an academic context for the thorough characterization of newly synthesized compounds and for optimizing reaction conditions.

Impurity Profiling:

Impurity profiling involves the identification and quantification of all potential impurities in a sample. For this compound, potential impurities can arise from starting materials, intermediates, or side reactions during its synthesis. Forced degradation studies are a key component of impurity profiling, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products researcher.lifemedcraveonline.combiopharmaspec.comnih.govpharmtech.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), are instrumental in separating and identifying these impurities nih.gov.

Directed Synthesis of By-products:

In some cases, it is necessary to synthesize potential impurities or by-products in their pure form to confirm their identity and to use them as reference standards in analytical methods. For example, in the context of amoxicillin (B794) synthesis, where (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid is a key intermediate, several related impurities have been synthesized and characterized. These include compounds formed through dimerization or side reactions of the starting materials.

A potential by-product in the synthesis of this compound could be the corresponding diketopiperazine, formed by the intermolecular condensation of two molecules. The directed synthesis of such a compound would involve specific reaction conditions designed to favor this cyclization.

The table below lists some potential impurities and by-products that could be associated with this compound.

| Impurity/By-product Type | Potential Origin |

| Starting material residues | Incomplete reaction |

| Over-reaction products | Non-selective reaction conditions |

| Dimerization products (e.g., diketopiperazines) | Intermolecular side reactions |

| Degradation products | Exposure to heat, light, acid, or base |

Advanced Spectroscopic and Structural Characterization of 2 Amino 2 4 Hydroxyphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 2-Amino-2-(4-hydroxyphenyl)acetamide by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound, typically recorded in a solvent like DMSO-d₆, are as follows: The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system, in the range of δ 6.7-7.3 ppm. libretexts.org The proton attached to the chiral carbon (α-CH) would likely appear as a singlet or a narrowly split multiplet around δ 4.5-5.0 ppm. The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) are exchangeable and their signals can be broad, appearing over a wide range from δ 2.0 to δ 8.0 ppm, depending on solvent, concentration, and temperature. msu.edu The phenolic hydroxyl (-OH) proton also gives rise to a broad, exchangeable signal, typically downfield above δ 9.0 ppm in DMSO-d₆. msu.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight distinct signals are anticipated. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing in the δ 170-175 ppm region. The α-carbon, bonded to both the amino group and the phenyl ring, would likely resonate around δ 55-60 ppm. The aromatic carbons will show four distinct signals: the C4 carbon bonded to the hydroxyl group (ipso-carbon) is expected around δ 155-160 ppm, the C1 carbon bonded to the chiral center (ipso-carbon) around δ 128-135 ppm, and the C2/C6 and C3/C5 carbons between δ 115-130 ppm. researchgate.net

Table 1: Predicted NMR Spectral Data for this compound in DMSO-d₆

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic C-H (ortho to -OH) | ~6.7 (d) | ~115 |

| Aromatic C-H (meta to -OH) | ~7.2 (d) | ~129 |

| α-CH | ~4.7 (s) | ~58 |

| -NH₂ | Broad, variable | - |

| -CONH₂ | Broad, variable | - |

| Phenolic -OH | >9.0 (s, broad) | - |

| Aromatic C-OH | - | ~157 |

| Aromatic C-CH | - | ~130 |

| C=O (Amide) | - | ~173 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule based on their characteristic vibrational frequencies. khanacademy.orgnih.gov The IR spectrum of this compound is expected to display several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group and the N-H stretching vibrations of the amine and amide groups. mdpi.com The presence of a primary amine (-NH₂) may show a doublet in this region. The carbonyl (C=O) stretching of the primary amide (Amide I band) is anticipated to produce a strong, sharp peak around 1640-1680 cm⁻¹. iucr.org The N-H bending vibration (Amide II band) typically appears near 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while the C-O stretching of the phenol (B47542) group should be visible around 1200-1250 cm⁻¹.

Table 2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenol O-H | Stretch, H-bonded | 3200-3500 (Broad) |

| Amine/Amide N-H | Stretch | 3200-3500 (Medium-Broad) |

| Aromatic C-H | Stretch | 3000-3100 (Weak) |

| Amide C=O | Stretch (Amide I) | 1640-1680 (Strong) |

| Amine/Amide N-H | Bend (Amide II) | 1600-1640 (Medium) |

| Aromatic C=C | Stretch | 1450-1600 (Medium) |

| Phenol C-O | Stretch | 1200-1250 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectrophotometry: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore responsible for UV absorption in this compound is the 4-hydroxyphenyl group. This structure is analogous to the amino acid tyrosine. It is expected to exhibit a primary absorption maximum (λmax) around 275-280 nm, which corresponds to the π → π* electronic transition of the aromatic ring. thermofisher.com A second, more intense absorption band may be observed at a shorter wavelength, typically around 220-230 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the compound. The molecular formula of this compound is C₈H₁₀N₂O₂, corresponding to a molecular weight of approximately 166.18 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. libretexts.org A common fragmentation pathway for α-amino acids and their derivatives is the cleavage of the bond between the α-carbon and the carbonyl carbon, leading to the loss of the amide group as a neutral radical. Another significant fragmentation is alpha-cleavage, involving the loss of the carboxamide group (-CONH₂) to form a stable benzylic iminium ion. libretexts.org The fragmentation of the aromatic ring itself is less common but can occur under higher energy conditions.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 166 | [M]⁺ or [M+H]⁺ | Molecular Ion / Protonated Molecule |

| 149 | [M-NH₃]⁺ | Loss of ammonia (B1221849) |

| 122 | [M-CONH₂]⁺ | Loss of carboxamide radical |

| 107 | [HOC₆H₄CH]⁺ | Cleavage of Cα-C(O) bond |

| 77 | [C₆H₅]⁺ | Phenyl cation from ring fragmentation |

X-ray Diffraction (XRD) Studies for Solid-State Structure and Conformational Analysis

An XRD study would determine the crystal system (e.g., monoclinic, orthorhombic) and space group. It would also reveal the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds. It is expected that the phenolic hydroxyl group, the primary amine, and the amide group would all participate in an extensive network of hydrogen bonding, linking adjacent molecules in the crystal. iucr.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Analogs

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or related analogs. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically suitable for this polar, aromatic compound.

A standard method would likely employ a C18 stationary phase column. The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. latamjpharm.org Elution could be performed under isocratic conditions (constant mobile phase composition) or with a gradient (changing composition) to ensure adequate separation of all components. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima, such as ~275 nm. This method allows for the precise quantification of the compound and the detection of impurities at very low levels. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements. The theoretical composition is calculated from the molecular formula, C₈H₁₀N₂O₂. nih.govnih.gov Experimental values are typically obtained using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantified. huji.ac.il The experimental percentages should agree with the theoretical values to within ±0.4% to confirm the elemental composition and support the compound's purity.

Table 4: Elemental Composition of C₈H₁₀N₂O₂

| Element | Symbol | Theoretical Weight % |

| Carbon | C | 57.82% |

| Hydrogen | H | 6.07% |

| Nitrogen | N | 16.86% |

| Oxygen | O | 19.25% |

Theoretical Chemistry and Computational Modeling of 2 Amino 2 4 Hydroxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, enabling the investigation of molecular properties from first principles. These methods are instrumental in understanding the electronic landscape of a molecule, which in turn dictates its reactivity and interactions.

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Ab initio and Density Functional Theory (DFT) are two of the most widely used methods for studying the electronic structure of molecules. While ab initio methods are based on solving the Schrödinger equation without empirical parameters, DFT calculates the electronic energy and other properties based on the molecule's electron density.

While specific, in-depth ab initio or DFT studies on 2-Amino-2-(4-hydroxyphenyl)acetamide are not extensively available in the public domain, the principles of these methods can be illustrated by studies on structurally related compounds. For instance, DFT studies on other acetamide (B32628) derivatives have been used to analyze their molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, a DFT study would typically involve optimizing the molecular geometry to find the most stable conformation. Following this, calculations of electronic properties would be performed. The presence of the phenolic hydroxyl group, the amide group, and the amino group suggests a rich electronic landscape with potential for intramolecular hydrogen bonding and charge transfer, which could be elucidated through these computational methods.

Calculation of Molecular Descriptors for Structure-Reactivity Relationships

Molecular descriptors are numerical values that encode chemical information and are used to correlate a molecule's structure with its physicochemical properties and biological activity. A variety of these descriptors have been computationally determined for this compound and are available in public databases. nih.gov

| Descriptor | Value | Method |

|---|---|---|

| Molecular Weight | 166.18 g/mol | Computed by PubChem |

| XLogP3 | -0.4 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 166.074227566 Da | Computed by PubChem |

| Monoisotopic Mass | 166.074227566 Da | Computed by PubChem |

| Topological Polar Surface Area | 89.3 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 12 | Computed by PubChem |

| Complexity | 164 | Computed by Cactvs 3.4.8.18 |

These descriptors provide a quantitative basis for understanding the molecule's potential for intermolecular interactions and its pharmacokinetic properties. For example, the number of hydrogen bond donors and acceptors, along with the topological polar surface area, are critical in predicting a molecule's solubility and permeability across biological membranes.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com These simulations can provide detailed information about the conformational changes of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

Such a simulation could reveal:

The preferred conformations of the molecule in solution.

The dynamics of intramolecular hydrogen bonds.

The organization of water molecules around the solute, providing insights into its hydration and solubility.

The flexibility of different parts of the molecule, such as the rotation around its single bonds.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of a chemical compound based on its molecular descriptors. researchgate.net These models are a cornerstone of computational chemistry and are widely used in drug discovery and materials science.

For a series of derivatives of this compound, a QSRR study would involve synthesizing or computationally generating a set of related molecules with varying substituents. For each derivative, a set of molecular descriptors would be calculated, and their chemical reactivity would be measured experimentally or calculated using quantum chemical methods. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the observed reactivity.

While a specific QSRR model for this compound derivatives is not documented in the literature, the general approach is applicable. Such a model could be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties.

Prediction of Conformational Landscapes and Tautomeric Equilibria

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure and the potential for it to exist in different isomeric forms, such as conformers and tautomers.

Conformational Landscapes: this compound has several rotatable bonds, which means it can adopt a multitude of different conformations. Computational methods can be used to explore the conformational landscape of the molecule and identify the low-energy, and therefore most probable, conformations. mdpi.com This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using quantum chemical methods. The results can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Tautomeric Equilibria: Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. frontiersin.org For this compound, several tautomeric forms are conceivable, including keto-enol tautomerism involving the phenolic hydroxyl group and amide-imidol tautomerism of the acetamide group.

Computational chemistry can be used to predict the relative stabilities of these different tautomers and thus the position of the tautomeric equilibrium. nih.govresearchgate.net This involves calculating the Gibbs free energy of each tautomer. The tautomer with the lowest Gibbs free energy will be the most stable and therefore the most abundant at equilibrium. The solvent can have a significant effect on tautomeric equilibria, and computational models can account for this by using continuum solvation models or by including explicit solvent molecules in the calculation. frontiersin.org

Molecular Interactions and Recognition Mechanisms of 2 Amino 2 4 Hydroxyphenyl Acetamide

In Vitro Protein-Ligand Binding Studies

Direct in vitro protein-ligand binding studies for 2-Amino-2-(4-hydroxyphenyl)acetamide are not extensively documented in publicly available literature. However, its potential for protein binding can be inferred from its structural components and the known interactions of analogous molecules. The compound possesses several functional groups capable of forming non-covalent interactions with protein residues: a primary amine, an amide, a hydroxyl group, and an aromatic phenyl ring. These groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are the primary drivers of protein-ligand binding.

The binding behavior of the structurally similar compound N-(4-hydroxyphenyl)acetamide (paracetamol) has been studied, showing that its protein binding is generally negligible at standard concentrations but can increase to 10–25% in overdose situations. wikipedia.org This suggests that while the affinity may not be high, the potential for interaction exists. For this compound, the additional primary amine group introduces another site for potent hydrogen bonding or ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in a protein's binding pocket.

Table 1: Potential Protein-Ligand Interactions for this compound

| Functional Group of Ligand | Type of Interaction | Potential Protein Residue Partner(s) |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Ser, Thr, Tyr, Asp, Glu, His, Backbone C=O/N-H |

| Amine (-NH2) | Hydrogen Bond Donor, Ionic | Asp, Glu, Backbone C=O |

| Amide (-C(O)NH2) | Hydrogen Bond Donor/Acceptor | Gln, Asn, Asp, Glu, Backbone C=O/N-H |

| Phenyl Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |

Enzymatic Interaction Mechanisms of this compound and Its Analogs

While specific enzymatic assays for this compound are not widely reported, the enzymatic interactions of its analogs provide a framework for understanding its potential mechanisms of action.

The active site of an enzyme is a specific region that binds the substrate and catalyzes a reaction. google.com Recognition is dictated by the precise three-dimensional arrangement of amino acid side chains that create a pocket with specific shape, size, and chemical character. The structure of this compound, which combines features of an amino acid (phenylglycine) and an amide, suggests it could be recognized by enzymes that process such substrates. For instance, peptidases or amidases might recognize the amide bond, while enzymes that bind aromatic amino acids could interact with the 4-hydroxyphenyl moiety.

The potential for this compound to act as an enzyme inhibitor can be extrapolated from studies on related compounds. Enzyme inhibition-based assays are a common method for evaluating the effects of compounds at a molecular level. nih.gov

A key analog, paracetamol (N-(4-hydroxyphenyl)acetamide), is understood to inhibit cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. wikipedia.org This inhibition occurs through the reduction of the active form of COX-1 and COX-2, a mechanism that is particularly effective in environments with low concentrations of peroxides. wikipedia.org Given the shared N-(4-hydroxyphenyl)acetamide core, it is plausible that this compound could exhibit a similar inhibitory mechanism toward COX enzymes.

Furthermore, peptides derived from various plant and food sources have demonstrated inhibitory activity against enzymes like angiotensin-converting enzyme (ACE). mdpi.com The amino acid amide structure of this compound makes it a potential building block or standalone candidate for interacting with the active sites of such enzymes.

Table 2: Documented Enzymatic Interactions of Compounds Analogous to this compound

| Analogous Compound | Target Enzyme(s) | Observed Mechanism/Effect | Reference |

|---|---|---|---|

| N-(4-hydroxyphenyl)acetamide (Paracetamol) | Cyclooxygenase (COX-1, COX-2) | Inhibition via reduction of the enzyme's active form. | wikipedia.org |

| Plant-derived peptides | Angiotensin-Converting Enzyme (ACE) | Inhibitory activity, acting as competitive or non-competitive inhibitors. | mdpi.com |

| Phenoxy acetamide (B32628) derivatives | Proteinase (Trypsin) | Modulatory effects on enzyme activity. | researchgate.net |

Chelation and Coordination Chemistry with Metal Ions by this compound

The molecular structure of this compound contains donor atoms that make it an effective chelating agent for metal ions. The presence of a primary amine nitrogen and a nearby amide oxygen allows it to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal center. nih.gov

Studies on the coordination chemistry of glycinamide, a closely related parent compound, have shown that it coordinates with metal ions such as Co(II), Ni(II), and Cu(II) in a bidentate fashion through its amine nitrogen and amide oxygen atoms (N,O-coordination). nih.gov Similarly, amino acids like phenylalanine and tyrosine coordinate to metal ions through the nitrogen of the amino group and an oxygen from the carboxylate group. scirp.orgsemanticscholar.org

Based on these precedents, this compound is expected to form stable complexes with a variety of transition metal ions. The coordination geometry would depend on the specific metal ion and the presence of other ligands. For example, with Cu(II), it could form a trans-isomer with two bidentate ligands, resulting in a distorted octahedral or square planar geometry. nih.govmdpi.com The hydroxyl group on the phenyl ring could also potentially participate in coordination under certain conditions, although chelation via the amino and amide groups is more sterically favored.

Table 3: Coordination Behavior of Ligands Analogous to this compound

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Geometry (Example) | Reference |

|---|---|---|---|---|

| Glycinamide | Co(II), Ni(II), Cu(II) | Bidentate (Amine-N, Amide-O) | Octahedral (with water co-ligands) | nih.gov |

| (±)-2-amino-3-(4-hydroxyphenyl)propionic acid | Co(II), Cu(II), Ni(II) | Bidentate (Amine-N, Carboxylate-O) | Diametric Square Planar (Co(II)) | scirp.org |

| Phenylalanine | Mn(II), Co(II), Ni(II), Cu(II) | Bidentate (Amine-N, Carboxylate-O) | Square Planar | semanticscholar.org |

Supramolecular Assembly and Intermolecular Force Characterization (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of this compound into ordered supramolecular structures is governed by a combination of strong, directional hydrogen bonds and weaker, non-directional forces like π-π stacking. nih.gov The molecule is rich in both hydrogen bond donors (-NH₂, amide -NH, -OH) and acceptors (amide C=O, -OH), predisposing it to form extensive intermolecular networks.

Crystal structure analyses of closely related molecules, such as 2-chloro-N-(4-hydroxyphenyl)acetamide, demonstrate the formation of robust supramolecular architectures. iucr.orgiucr.org In these structures, intermolecular N—H···O hydrogen bonds between amide groups and O—H···O hydrogen bonds between hydroxyl groups link the molecules into tapes or layers. iucr.orgiucr.org Similar N—H···N and O—H···N hydrogen bonds have been observed in other complex acetamides, creating undulating sheets and complex ring motifs in the crystal lattice. researchgate.net

In addition to hydrogen bonding, the aromatic 4-hydroxyphenyl ring facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal packing. sunway.edu.my In crystal structures of similar aromatic compounds, π-π stacking interactions are often observed between layers or chains that are initially formed by hydrogen bonding, leading to a highly organized three-dimensional assembly. semanticscholar.org

Table 4: Intermolecular Forces in Acetamide-Containing Crystal Structures

| Compound | Dominant Intermolecular Forces | Resulting Supramolecular Motif | Reference(s) |

|---|---|---|---|

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | N—H···O and O—H···O Hydrogen Bonds | Tapes propagating parallel to a crystal axis. | iucr.orgiucr.org |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide | N—H···O, O—H···O, O—H···N Hydrogen Bonds | Undulating sheets. | researchgate.net |

| (2Z)-2-amino-3-[(E)-[(2,4-dihydroxyphenyl)methylidene]amino]but-2-enedinitrile | O—H···N, N—H···N Hydrogen Bonds; π-π Stacking | Supramolecular layers connected by π-π stacking. | sunway.edu.my |

Biochemical Pathways and Transformations of 2 Amino 2 4 Hydroxyphenyl Acetamide Non Clinical Perspective

Investigation of Potential Biochemical Transformation Pathways in Model Systems

In non-clinical model systems, the biochemical transformation of 2-Amino-2-(4-hydroxyphenyl)acetamide is primarily investigated through in vitro enzymatic assays. These studies aim to identify potential metabolic pathways, such as hydrolysis and oxidation, and the enzymes responsible for these transformations.

The amide bond in this compound is susceptible to hydrolysis by various hydrolases, including amidases and proteases. This enzymatic cleavage would yield 4-hydroxyphenylglycine and ammonia (B1221849). The rate and extent of this hydrolysis are dependent on the specific enzyme and the experimental conditions. For instance, studies on structurally similar compounds have shown that enzymes like elastase can cleave polypeptide chains, suggesting a potential for enzymatic degradation of poly(α-amino acid) structures. nih.govresearchgate.net The enzymatic hydrolysis of biomaterials is a multi-step process involving enzyme diffusion, adsorption onto the substrate, catalysis, and diffusion of the degradation products. core.ac.uk

Furthermore, the phenolic hydroxyl group and the amino group are potential sites for oxidation reactions catalyzed by oxidoreductases. For example, the metabolism of the structurally related compound acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide) predominantly occurs in the liver via glucuronidation and sulfation. wikipedia.org A minor but significant pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of a reactive intermediate. wikipedia.org While this compound is structurally different, these pathways in related molecules suggest potential transformation routes that could be explored in model systems.

Table 1: Potential Enzymatic Transformations of this compound in Model Systems

| Transformation Pathway | Enzyme Class | Potential Products | Model System |

| Amide Hydrolysis | Hydrolases (e.g., Amidase, Protease) | 4-hydroxyphenylglycine, Ammonia | In vitro enzyme assays |

| Oxidation | Oxidoreductases (e.g., Cytochrome P450) | Oxidized derivatives | Liver microsomes, S9 fractions |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate | Liver microsomes |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate | Liver cytosol |

Microbial Biotransformation Studies of this compound

Microbial biotransformation utilizes microorganisms or their enzymes to modify chemical compounds. medcraveonline.comresearchgate.net This approach is valuable for generating novel metabolites and understanding the environmental fate of xenobiotics. researchgate.net Studies on the microbial transformation of aromatic amino acids and their derivatives provide insights into the potential biotransformation of this compound.

Bacteria and fungi possess a diverse array of enzymes capable of metabolizing complex organic molecules. frontiersin.org For instance, gut microbiota can metabolize aromatic amino acids into various circulating metabolites. nih.gov The metabolism of phenylalanine, tyrosine, and tryptophan by Clostridium sporogenes involves a reductive pathway leading to corresponding propionic acid derivatives. nih.gov This suggests that microorganisms could potentially modify the side chain of this compound.

Furthermore, microbial systems have been shown to nitrate (B79036) and nitrosylate related phenolic compounds. For example, incubation of various bacteria with 2-acetamidophenol (B195528) resulted in the formation of N-(2-hydroxy-5-nitrophenyl) acetamide (B32628) and N-(2-hydroxy-5-nitrosophenyl)acetamide. nih.gov Fungi, particularly endophytic fungi, are also known to be a rich source of bioactive natural products and can perform various biotransformation reactions. frontiersin.org

Table 2: Potential Microbial Biotransformations of this compound

| Microorganism Type | Potential Transformation | Potential Products |

| Bacteria (e.g., Pseudomonas, Arthrobacter) | Hydroxylation, Nitration, Deamination | Hydroxylated derivatives, Nitrated compounds, 4-hydroxyphenylacetic acid |

| Fungi (e.g., Aspergillus, Penicillium) | Glycosylation, Oxidation, Reduction | Glucoside conjugates, Oxidized or reduced derivatives |

| Gut Microbiota (e.g., Clostridium) | Reductive metabolism of the amino acid side chain | Propionic acid derivatives |

Strategies for Bioconjugation and Chemical Probe Development Utilizing this compound

The unique chemical structure of this compound, featuring a primary amine, a carboxamide, and a phenolic hydroxyl group, makes it a versatile scaffold for bioconjugation and the development of chemical probes. researchgate.net Bioconjugation strategies often target reactive functional groups like amines to link molecules of interest to proteins, peptides, or other biomolecules. researchgate.netwm.edu

The primary amino group of this compound can be readily functionalized through various chemical reactions. For instance, it can react with activated esters, isothiocyanates, or aldehydes to form stable amide, thiourea (B124793), or imine linkages, respectively. This allows for the attachment of reporter molecules such as fluorophores, biotin, or radioactive isotopes. nih.govrsc.org The development of fluorescent probes is a significant area of research, with applications in enantioselective recognition of amino acids and imaging. nih.gov

Unnatural amino acids with unique chemical functionalities are increasingly being used to prepare well-defined bioconjugates for therapeutic and diagnostic purposes. wm.edunih.gov The structure of this compound, as a derivative of an unnatural amino acid, provides a platform for creating novel molecular probes. For example, derivatives of acetamide have been radiolabeled and developed as potential molecular probes for imaging specific biological targets. nih.govresearchgate.net

Table 3: Bioconjugation and Chemical Probe Strategies

| Functional Group Targeted | Reagent/Reaction Type | Application |

| Primary Amine | N-Hydroxysuccinimide (NHS) esters | Labeling with fluorophores or biotin |

| Primary Amine | Isothiocyanates | Formation of thiourea linkage for protein modification |

| Phenolic Hydroxyl | Etherification/Esterification | Attachment of linker molecules for further conjugation |

| Carboxamide | Hydrolysis followed by coupling | Modification of the carboxylic acid group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.